5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position of the benzimidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1,2-phenylenediamine with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazole compounds .
Scientific Research Applications
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and catalysts .
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzo[d]imidazol-2-amine: Lacks the N,N-dimethyl groups, which can affect its chemical reactivity and biological activity.
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine: Lacks the chlorine atom, which can influence its properties and applications.
5-Bromo-N,N-dimethyl-1H-benzo[d]imidazol-2-amine: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects
Uniqueness
The presence of both the chlorine atom and the N,N-dimethyl groups in 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
MNDBADLOZDSOQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
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